molecular formula C13H13N3O3S B11728364 N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline

N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline

Cat. No.: B11728364
M. Wt: 291.33 g/mol
InChI Key: RNLYNQZHSKBTLO-UHFFFAOYSA-N
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Description

N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 3-methyl-4-nitro-1,2-oxazole with an appropriate aldehyde under acidic conditions can yield the desired oxazole ring.

    Thioether Formation: The final step involves the introduction of the methylsulfanyl group. This can be done through a nucleophilic substitution reaction where the oxazole derivative is reacted with a methylthiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where nucleophiles can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is unique due to the presence of both a nitro group and a methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline

InChI

InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3

InChI Key

RNLYNQZHSKBTLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC

Origin of Product

United States

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